molecular formula C9H13NO5 B1380614 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 51316-26-8

1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1380614
CAS RN: 51316-26-8
M. Wt: 215.2 g/mol
InChI Key: MBLXJRFTBYQGHF-UHFFFAOYSA-N
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Description

1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid (CPCA) is a naturally occurring, non-proteinogenic amino acid. It is a derivative of proline and is found in several plants and animals. CPCA has been studied extensively over the past few decades due to its numerous potential applications in biochemistry and medicine.

Scientific Research Applications

  • Synthesis and Biological Activity Prediction : A study by Kharchenko et al. (2008) discusses the synthesis of novel bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids, predicting their biological activity. The structures were confirmed through various methods, including liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).

  • Anticancer and Antimicrobial Activity : Kairytė et al. (2022) synthesized derivatives of 5-oxopyrrolidine carboxylic acid and evaluated their in vitro anticancer and antimicrobial activities. Some compounds demonstrated significant potency against cancer cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

  • Antioxidant Activity : Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, assessing their antioxidant activities. Several compounds were identified as potent antioxidants, surpassing the activity of known antioxidants like ascorbic acid (Tumosienė et al., 2019).

  • Antibacterial Agents : A study by Bouzard et al. (1992) examined the antibacterial activities of a series of compounds, including 5-oxopyrrolidine derivatives. They found that certain derivatives significantly enhanced in vitro and in vivo antibacterial activity (Bouzard et al., 1992).

  • Nootropic Agents : Valenta et al. (1994) investigated 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine and its derivatives for nootropic activity. These compounds were synthesized and tested for their potential to enhance cognitive functions (Valenta, Urban, Taimr, & Polívka, 1994).

  • Synthesis of Polysubstituted Pyrrolidinones : Burdzhiev and Stanoeva (2008) synthesized compounds from trans-5-oxopyrrolidine-3-carboxylic acid, leading to carboxamides and aminomethyl derivatives. These compounds incorporate both pyrrolidinone and other nitrogen-containing heterocyclic fragments (Burdzhiev & Stanoeva, 2008).

  • Spectroscopic and Quantum Mechanical Study : Devi, Bishnoi, and Fatma (2020) explored the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques and quantum chemical methods. They also investigated its thermodynamic parameters and molecular interactions (Devi, Bishnoi, & Fatma, 2020).

  • Antibacterial Activity of Derivatives : Žirgulevičiūtė et al. (2015) synthesized a series of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, evaluating their antibacterial activity. Certain derivatives exhibited high antibacterial activity (Žirgulevičiūtė et al., 2015).

properties

IUPAC Name

1-(3-carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c11-7-4-6(9(14)15)5-10(7)3-1-2-8(12)13/h6H,1-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLXJRFTBYQGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid

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